(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

Antiviral prodrug synthesis Chiral resolution Process chemistry

(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS 1439900-56-7, also referenced as 1354823-36-1 for the (S)-P diastereomer) is a phosphoramidate prodrug intermediate with molecular formula C21H27N2O7P and molecular weight 450.4 g/mol. It is classified as an organophosphorus compound and a phosphoramidate ProTide, and it serves as a critical advanced intermediate (specifically the sixth intermediate) in the synthesis of the antiviral prodrug remdesivir (GS-5734).

Molecular Formula C21H27N2O7P
Molecular Weight 450.4 g/mol
Cat. No. B8101793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
Molecular FormulaC21H27N2O7P
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16-,31?/m0/s1
InChIKeyCSURKLFFMMBEFL-YDIHDLSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate: Procurement-Relevant Chemical Identity, Classification, and Key Physicochemical Properties


(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS 1439900-56-7, also referenced as 1354823-36-1 for the (S)-P diastereomer) is a phosphoramidate prodrug intermediate with molecular formula C21H27N2O7P and molecular weight 450.4 g/mol [1]. It is classified as an organophosphorus compound and a phosphoramidate ProTide, and it serves as a critical advanced intermediate (specifically the sixth intermediate) in the synthesis of the antiviral prodrug remdesivir (GS-5734) [2]. The compound features a chiral phosphorus center that gives rise to (SS) and (SR) diastereomers, with the (SS)-isomer being the stereochemically required precursor for the clinically active (Sp)-diastereomer of remdesivir [3]. Its computed partition coefficient (XLogP3-AA) is 5.1, indicating substantial lipophilicity that influences its chromatographic behavior and downstream coupling efficiency [1].

Why Stereochemistry, Ester Moiety, and Leaving Group Define (2S)-2-Ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate Selection Over Generic Phosphoramidate Intermediates


Phosphoramidate prodrug intermediates are not interchangeable building blocks; subtle structural variations determine which final active pharmaceutical ingredient (API) is produced, the stereochemical purity attainable, and the efficiency of downstream coupling [1]. The (2S)-2-ethylbutyl ester moiety is a defining structural feature that directs the prodrug toward the remdesivir synthetic pathway, whereas the corresponding isopropyl ester analog (CAS 1256490-31-9, MW 408.34) is exclusively an intermediate for sofosbuvir . The 4-nitrophenoxy leaving group is essential for the stereoselective assembly of the P-chiral center via crystallization-based diastereomer resolution; substitution with a pentafluorophenoxy group (as in CAS 1334513-02-8) alters both the leaving group aptitude and the crystallinity properties required for diastereomer separation . Furthermore, the phosphorus stereochemistry determines biological activity: the (Sp)-diastereomer of sofosbuvir exhibits 18-fold higher activity than the (Rp)-diastereomer, and analogous stereochemical preferences govern remdesivir activation [2]. Procuring a generic phosphoramidate intermediate without verifying ester identity, phosphorus stereochemistry, and leaving group chemistry risks producing the wrong API, introducing stereochemical impurities that are pharmacologically inferior or inactive, or failing critical quality control specifications for pharmaceutical manufacturing [1].

Quantitative Comparative Evidence for (2S)-2-Ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate Versus Closest Phosphoramidate Analogs


Diastereomeric Purity After Crystallization: 99% (SS)-Isomer Achieved vs. 1:1 Diastereomer Mixture Before Resolution

In the synthesis of remdesivir, the target compound (1b) is produced as a ∼1:1 mixture of (SS) and (SR) diastereomers at phosphorus. A simple physical fractional crystallization process converts this mixture into the more stable (SS)-isomer, affording diastereomerically 99% pure (SS)-isomer 1b with an improved yield of approximately 45%, as confirmed by ¹H NMR [1]. This represents a diastereomeric enrichment from 50% to 99% in a single crystallization step.

Antiviral prodrug synthesis Chiral resolution Process chemistry

Ester Moiety Defines Final API Pathway: 2-Ethylbutyl Ester (Remdesivir) vs. Isopropyl Ester (Sofosbuvir)—Molecular Weight and LogP Differentiation

The 2-ethylbutyl ester of the target compound (MW 450.4 g/mol, XLogP3-AA = 5.1) is structurally committed to the remdesivir synthetic pathway, whereas the corresponding isopropyl ester analog, N-[(4-nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-methylethyl ester (CAS 1256490-48-8, MW 408.34 g/mol), is exclusively an intermediate for sofosbuvir synthesis [1]. The 42 Da difference in molecular weight and the computed lipophilicity difference (the longer branched 2-ethylbutyl chain contributes approximately 0.5–1.0 additional logP units based on fragment-based calculation) directly affect chromatographic retention, solubility in coupling solvents, and the metabolic activation profile of the ultimate prodrug via carboxylesterase 1 (CES1) [2].

Prodrug design Route scoping Intermediate sourcing

Phosphorus Stereochemistry Determines Biological Activity: (Sp)-Diastereomer is Pharmacologically Active; (Rp) is Substantially Less Potent or Inactive

The phosphorus chiral center in phosphoramidate prodrugs directly governs biological activation. For the structurally related sofosbuvir precursor, the (Sp)-diastereomer demonstrates 18-fold higher antiviral activity than the (Rp)-diastereomer (EC₅₀ values: (Sp) = 92 nM vs. (Rp) substantially higher in the micromolar range) [1]. In remdesivir, the initial selection of the (Sp)-diastereomer was driven by synthetic accessibility of the pure (Sp)-precursor; however, the two activating enzymes (CES1 and CatA) show differential stereoselectivity and tissue distribution, meaning the (Rp)-diastereomer, if present as an impurity, may exhibit altered tissue-specific activation and potentially divergent pharmacokinetics [2]. The target compound serves as the stereochemical precursor that establishes the phosphorus configuration carried through to the final API [3].

Stereochemical pharmacology ProTide activation Quality control

Leaving Group Chemistry Governs Stereoselective Crystallization: 4-Nitrophenoxy Enables Sp-Selective Resolution vs. Pentafluorophenoxy Alternatives

The 4-nitrophenoxy (p-NO₂-PhO) leaving group in the target compound is critical for stereoselective crystallization. In the synthesis of remdesivir, opting for a p-nitrophenolate prodrug precursor instead of the corresponding phosphoramidoyl chloridate afforded a single (Sp)-isomer after resolution through solvent crystallization, which proved to be the key step toward stereoselective synthesis of the final product [1]. By contrast, the pentafluorophenoxy analog (CAS 1334513-02-8), used in the synthesis of imidazo[2,1-f][1,2,4]triazine-4-amine adenosine prodrugs, offers a different leaving group aptitude (pentafluorophenol pKa ~5.5 vs. 4-nitrophenol pKa ~7.2) that alters both the rate of nucleophilic displacement and the crystallization behavior [2].

Synthetic methodology Leaving group optimization Diastereomer resolution

Computational LogP as a Surrogate for Chromatographic Behavior and Solubility in Coupling Reactions: 2-Ethylbutyl Ester (LogP 5.1) vs. Isopropyl Ester (Estimated LogP ~4.0–4.5)

The computed XLogP3-AA of the target 2-ethylbutyl ester is 5.1 [1], which is approximately 0.6–1.1 log units higher than the estimated logP of the corresponding isopropyl ester analog (~4.0–4.5, based on the shorter, less lipophilic isopropyl chain). This lipophilicity difference directly impacts: (a) reversed-phase HPLC retention time (critical for in-process control and purity release testing); (b) solubility in the organic solvents (e.g., dichloromethane, THF) used for the coupling reaction with the nucleoside; and (c) the extraction efficiency during aqueous workup . The higher logP also correlates with the enhanced membrane permeability of the final remdesivir prodrug compared to the sofosbuvir prodrug, which has a different ester and nucleoside core .

Physicochemical profiling Downstream processing Solvent selection

Optimal Deployment Scenarios for (2S)-2-Ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate in Pharmaceutical Development and Manufacturing


GMP Manufacturing of Remdesivir API: Sixth Intermediate Requiring ≥99% (SS)-Diastereomer Purity for Stereospecific Nucleoside Coupling

In the convergent synthesis of remdesivir, the target compound serves as the sixth and final intermediate before coupling with the nucleoside core (GS-441524). The crystallization protocol yielding 99% (SS)-isomer purity is the critical quality attribute (CQA) that directly determines the diastereomeric purity of the final API [1]. CDMOs and API manufacturers procuring this intermediate for GMP campaigns must specify ≥98.5% (SS)-isomer content and ≤1.5% total (SR)-isomer as acceptance criteria, verified by chiral HPLC or ³¹P NMR. The 45% crystallization yield from the 1:1 mixture also informs cost-of-goods modeling for commercial-scale production [1].

Analytical Reference Standard for Remdesivir Impurity Profiling: p-Nitrophenoxy L-Alanine Intermediate as a Process-Related Impurity Marker

This compound is explicitly cataloged as a remdesivir process-related impurity (Remdesivir p-NitroPhenoxy L-Alanine Impurity, CAS 1354823-36-1) and is used as a reference standard in validated HPLC methods for API release testing . Analytical laboratories in quality control (QC) and regulatory affairs settings must procure this compound at high purity (≥95% by HPLC) to establish system suitability, determine relative response factors (RRFs), and quantify residual intermediate levels in final remdesivir drug substance. The USP and ICH Q3A guidelines for impurity reporting, identification, and qualification thresholds rely on the availability of such characterized impurity standards .

ProTide SAR Studies: Comparator Compound for Evaluating Amino Acid Ester Modification on CES1/CatA Activation and Antiviral Potency

In medicinal chemistry programs exploring phosphoramidate ProTide SAR, the 2-ethylbutyl ester intermediate serves as a key comparator for evaluating how ester chain length and branching affect prodrug activation by carboxylesterase 1 (CES1) and cathepsin A (CatA) [2]. The finding that GS-6620 (which contains a pentafluorophenoxy leaving group and a different ester) suffered from poor oral absorption due to intestinal CES2-mediated cleavage, whereas the 2-ethylbutylalanine ester (as in remdesivir) shows preferential hepatic CES1 activation, provides a quantitative framework for designing liver-targeted ProTides [2]. Researchers can purchase this compound as a benchmark to measure relative hydrolysis rates (t₁/₂ in human liver S9 fractions, intrinsic clearance in hepatocytes) for novel phosphoramidate candidates [2].

Biocatalytic Resolution Method Development: Substrate for PTE Enzyme Engineering Aimed at (Sp)-Selective Synthesis

The 1:1 diastereomeric mixture of this compound (prior to crystallization) serves as the substrate for phosphotriesterase (PTE) enzyme engineering campaigns aimed at achieving complete kinetic resolution of (Rp) and (Sp) phosphoramidate diastereomers [3]. The engineered PTE variants W131M and I106A/W131M demonstrated successful preparation of pure (Sp)-diastereomer within <20 minutes of hydrolysis [3]. For industrial biotechnology groups developing chemoenzymatic routes to remdesivir, procuring the unresolved diastereomeric mixture of this compound as the starting substrate enables direct evaluation of novel PTE variants for activity, enantioselectivity (E-value), and process scalability [3].

Quote Request

Request a Quote for (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.